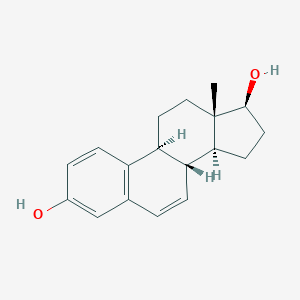

Estra-1,3,5(10),6-tetraene-3,17-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLCELUSWGWMSW-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993691 | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-41-0 | |

| Record name | 6-Dehydroestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),6-tetraene-3,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7291-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.6,7-ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Estra 1,3,5 10 ,6 Tetraene 3,17 Diol and Its Derivatives

Stereoselective Synthesis of Estra-1,3,5(10),6-tetraene-3,17-diol

The creation of this compound and its analogs involves precise control of stereochemistry, particularly in the formation of the olefinic bond and the introduction of substituents.

A key step in the synthesis of the estra-1,3,5(10),6-tetraene framework is the introduction of the C6-C7 double bond. A common method to achieve this is through the thermal elimination of a 6-hydroxy group from an estra-1,3,5(10)-triene-3,17β-diol precursor. researchgate.netingentaconnect.com This dehydration reaction is highly dependent on temperature. ingentaconnect.com

The process typically involves the acidic dehydration of a 6-hydroxy intermediate. ingentaconnect.com Studies have shown that this reaction is sensitive to thermal conditions. For instance, temperatures between 150°C and 160°C are effective for the elimination process. ingentaconnect.com However, operating outside this range can lead to undesirable side products. Temperatures below 150°C may result primarily in the removal of protecting groups without significant olefin formation. ingentaconnect.com Conversely, temperatures exceeding 160°C can promote the oxidation of the benzylic alcohol at C6 to the corresponding 6-keto compound, even under an inert atmosphere. ingentaconnect.com Alternative methods, such as converting the 6-hydroxy group into a better leaving group like a tosylate or mesylate followed by base-catalyzed elimination, have proven unsuccessful. ingentaconnect.com

Achieving specific stereochemistry, particularly at the C7 position, is crucial for developing targeted estradiol (B170435) derivatives. One successful strategy involves stereoselective 7α-cyanation of a steroid precursor prior to the aromatization of the A-ring. researchgate.net This is followed by a series of transformations: the 7α-cyano group is reduced to a 7α-aldehyde, which then undergoes dibromomethylenation and subsequent dehydrobromination to yield the desired 7α-alkynyl derivatives. researchgate.net This multi-step pathway provides a reliable method for establishing the 7α-stereocenter. researchgate.net

Another approach to C7 functionalization is through a conjugate addition reaction. ingentaconnect.com This method can be utilized to introduce various side chains at the C7 position of a suitably protected 6-ketoestra-1,3,5(10)-trien-17-one intermediate. The stereoselectivity of this addition is a key factor in determining the final configuration of the C7 substituent.

Derivatization Strategies of this compound

Modification of the this compound scaffold, particularly at the C7 position, has been extensively explored to create derivatives with specific functionalities. researchgate.neteurekaselect.com These derivatives are often synthesized as precursors for various applications, including medical imaging. ingentaconnect.com

The C7 position of the steroidal backbone is a common target for substitution. A general synthetic plan involves several key steps: protection of the hydroxyl group at C3 and the keto group at C17, oxidation of C6 to a keto group, conjugate addition of a functionalized side chain to C7, reduction of the 6-keto group, and finally, acidic dehydration to form the C6-C7 double bond with concurrent deprotection. ingentaconnect.com

Cyanoalkyl chains have been successfully introduced at the C7 position of the estratetraene core. researchgate.net The synthesis involves the conjugate addition of an ω-cyanoalkyl iodide to a protected 6-ketoestra-1,3,5(10)-trien-17-one. ingentaconnect.com This addition reaction is a critical step for forming the carbon-carbon bond at C7 and introducing the cyano-functionalized side chain. The length of the alkyl chain can be varied to study its influence on the compound's properties. researchgate.net

Table 1: Synthesis of C7-Cyanoalkyl Estratetraene Derivatives

| Starting Material | Reagent | Resulting C7-Substituent | Reference |

|---|

Note: This table is interactive and represents the general transformation described in the literature.

The introduction of alkynyl groups at the 7α-position is another important derivatization strategy. These derivatives serve as key starting materials for palladium-catalyzed Sonogashira cross-coupling reactions, enabling the synthesis of a wide range of compounds. researchgate.net A stereoselective synthesis for 7α-alkynylestra-1,3,5(10)-triene-3,17β-estradiol has been developed, which avoids direct aromatization of the A-ring in precursors that already contain the 7α-alkynyl group, as this approach has been found to be unsuccessful. researchgate.net Instead, the synthesis proceeds through a 7α-cyano intermediate, which is then converted to the 7α-alkynyl group. researchgate.net

Furthermore, the synthesis of derivatives bearing halophenylethynyl groups has been achieved. For example, 17α-(p-iodophenylethynyl)estra-3,17β-diols have been prepared, which are valuable as potential radiodiagnostic agents for detecting estrogen-positive breast cancer. researchgate.net

Table 2: C7-Alkynyl and Halophenylethynyl Derivatization Methods

| Target Substituent | Synthetic Method | Precursor | Key Features | Reference |

|---|---|---|---|---|

| 7α-Alkynyl | Cyanation, reduction, dibromomethylenation, dehydrobromination | Estradiol derivative | Stereoselective introduction of the 7α-alkynyl group | researchgate.net |

Note: This table is interactive and summarizes key synthetic approaches for C7 derivatization based on cited research.

C17 Functionalization

The C17 position of the estra-tetraene core is a primary site for chemical modification, allowing for the introduction of a variety of functional groups that can significantly influence the compound's biological properties.

The formation of ethers and esters at the C17 hydroxyl group represents a fundamental approach to modify the lipophilicity and metabolic stability of this compound derivatives.

One common strategy for the synthesis of 17β-O-alkyl ethers involves the reaction of a protected estradiol precursor, such as 3-O-benzyl-17β-estradiol, with an alkyl halide in the presence of a strong base like sodium hydride. Subsequent removal of the protecting group, for instance, through catalytic transfer hydrogenation, yields the desired 17β-O-alkyl ether. This method has been successfully employed to synthesize a range of ethers, including methyl, ethyl, propyl, butyl, hexyl, and octyl derivatives. nih.gov

Esterification at the C17 position is another widely used modification. For example, the 17-acetate derivative of (8α,9β,13α,14β,17α)-Estra-1,3,5(10)-trien-3,17-diol can be prepared by treating the diol with glacial acetic acid in the presence of hydrobromic acid. nih.gov This transformation introduces an acetyl group at the C17 hydroxyl function, altering the compound's polarity and potential for enzymatic hydrolysis.

| Modification | Starting Material | Reagents | Product |

| Ether Formation | 3-O-benzyl-17β-estradiol | Sodium hydride, Alkyl halide | 17β-O-Alkyl ether of estradiol |

| Ester Formation | (8α,9β,13α,14β,17α)-Estra-1,3,5(10)-trien-3,17-diol | Glacial acetic acid, Hydrobromic acid | (8α,9β,13α,14β,17α)-Estra-1,3,5(10)-trien-3,17-diol 17-acetate |

The introduction of ethynyl (B1212043) and iodovinyl groups at the C17 position, often in a stereoselective manner, is a key strategy for developing potent receptor ligands and precursors for radiolabeling.

A common route to introduce a 17α-ethynyl group begins with the corresponding 17-one derivative. For instance, 3-Methoxyestra-1,3,5(10),6-tetraen-17-one, synthesized from a protected estrone (B1671321), can be converted into the 17α-ethynyl derivative. researchgate.netnih.govitn.pt This transformation is a crucial step for the subsequent synthesis of more complex side chains.

Stereoselective iodovinylation can be achieved through the radioiododestannylation of a corresponding tributylstannyl precursor. researchgate.net This reaction allows for the controlled formation of either the (E) or (Z) isomer of the 17α-iodovinyl group. The choice of precursor and reaction conditions dictates the stereochemical outcome. This method is particularly valuable for the synthesis of radioiodinated derivatives for imaging applications. researchgate.netnih.govitn.pt For example, 17α-(p-[125I]iodophenylethynyl)estra-3,17β-diols can be prepared from the corresponding tin precursor. researchgate.net

| Reaction | Precursor | Key Transformation | Product |

| C17-Ethynylation | 3-Methoxyestra-1,3,5(10),6-tetraen-17-one | Conversion of the 17-keto group | 17α-ethynyl derivative |

| C17-Iodovinylation | Tributylstannyl derivative | Radioiododestannylation | (E)- or (Z)-17α-iodovinyl derivative |

A-Ring Modifications and Sulfamoylation Analogues

Modifications to the A-ring of the estra-tetraene scaffold and the introduction of sulfamoyl groups are important strategies for developing compounds with unique biological activities.

A-ring modifications can include the introduction of various substituents. For example, 2-ethyl-3-O-sulfamoyl-estra-1,3,5(10),15-tetraene-3-ol-17-one (ESE-15-one) and 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16) are analogues that have been synthesized to enhance cytotoxic activity. nih.gov

The synthesis of sulfamoylated analogues often involves the reaction of the phenolic hydroxyl group at C3 with sulfamoyl chloride. This transformation is a key step in the preparation of compounds like ESE-15-one and ESE-16. nih.gov The sulfamate (B1201201) group can significantly alter the compound's interaction with biological targets.

| Compound | Key A-Ring Modification | Significance |

| ESE-15-one | 2-ethyl, 3-O-sulfamoyl | Enhanced cytotoxic activity |

| ESE-16 | 2-ethyl, 3-O-sulfamoyl | Enhanced cytotoxic activity |

Radiosynthesis of Radiolabelled this compound Analogues

The development of radiolabelled analogues of this compound is crucial for their use as imaging agents in nuclear medicine.

A primary strategy for the radioiodination of these compounds is electrophilic aromatic substitution on the A-ring. ulisboa.pt This can be accomplished using [125I]sodium iodide with an oxidizing agent such as chloramine-T. ulisboa.pt Another powerful method is radioiododestannylation of a tributylstannyl precursor, which allows for stereoselective introduction of the radioiodine. researchgate.netnih.govitn.pt This latter method is particularly useful for creating specific isomers of radioiodinated vinylestradiol derivatives. researchgate.net

The choice of precursor is critical for successful radiolabeling. For radioiododestannylation, the corresponding tributylstannyl derivatives are the key precursors. researchgate.netnih.govitn.pt For electrophilic radioiodination on the A-ring, the non-iodinated parent compound is used. ulisboa.pt

Reaction conditions for radioiodination typically involve the use of a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and phosphate (B84403) buffer (pH 7.0). nih.gov The oxidizing agent, often Chloramine-T, facilitates the reaction between the precursor and the radioiodide. ulisboa.ptnih.gov The reaction is typically carried out at room temperature, and the desired radiolabeled product is then purified, often using high-performance liquid chromatography (HPLC). ulisboa.pt

| Radiolabeling Strategy | Precursor | Reagents | Typical Reaction Conditions |

| Electrophilic Aromatic Substitution | Parent estra-tetraene derivative | [125I]Sodium Iodide, Chloramine-T | Room temperature |

| Radioiododestannylation | Tributylstannyl derivative | [125I]Sodium Iodide, Chloramine-T | THF/phosphate buffer (pH 7.0) |

Molecular Modeling and Computational Studies on Estra 1,3,5 10 ,6 Tetraene 3,17 Diol

Quantum Mechanical (QM) Analysis of Estra-1,3,5(10),6-tetraene-3,17-diol and Related Structures

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. While specific QM studies on this compound are not extensively detailed in available literature, analysis of closely related steroidal structures provides significant insights into its likely molecular characteristics.

Research on derivatives such as 3-ferrocenyl-estra-1,3,5(10)-triene-17-one has utilized DFT to explore conformational properties, such as the rotational barrier of single bonds. For this specific ferrocene (B1249389) derivative, DFT studies revealed a rotational barrier of 1.15 kcal/mol for the C3-O1 single bond, indicating the energy required to alter the molecule's conformation around this bond. nih.govmdpi.com Such analyses help in understanding the molecule's flexibility and preferred spatial arrangement, which are crucial for its interaction with biological targets.

Furthermore, QM calculations are employed to analyze intermolecular interactions. Hirshfeld surface analysis, derived from QM calculations, has been used to investigate weak intermolecular forces like C-H···π and C-H···O interactions in the crystal structure of related estrogen derivatives. nih.govmdpi.com These non-covalent interactions are fundamental to how the molecule packs in a solid state and how it interacts with amino acid residues within a receptor's binding pocket.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, are also determined via QM studies. These properties are essential for assessing the chemical reactivity and stability of the compounds. mdpi.com For this compound, the additional double bond at the C6 position, compared to the more common estradiol (B170435), would be expected to alter the electron distribution across the steroid's A and B rings, influencing its reactivity and interaction landscape.

| Computational Method | Analyzed Property | Finding for Related Structure (3-ferrocenyl-estra-1,3,5(10)-triene-17-one) |

| Density Functional Theory (DFT) | Rotational Barrier (C3-O1) | 1.15 kcal/mol nih.govmdpi.com |

| Hirshfeld Surface Analysis | Intermolecular Interactions | Presence of weak C-H···π and C-H···O interactions identified nih.govmdpi.com |

| DFT | Electronic Properties | HOMO-LUMO energy gaps used to indicate stability and activity mdpi.com |

Docking Studies of this compound and Derivatives with Estrogen Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. Docking studies of various estrogenic compounds and their derivatives with the two isoforms of the estrogen receptor, ERα and ERβ, have revealed key interaction patterns essential for binding and activity.

The ligand-binding domain (LBD) of ERα is a predominantly hydrophobic cavity. mdpi.com For a ligand to bind effectively, it must establish specific interactions with key amino acid residues. Studies on a wide range of phytochemicals and synthetic derivatives that mimic estrogen show that hydrogen bonds with residues Glu353 and Arg394 are critical for strong binding to ERα. mdpi.come-lactancia.org An additional hydrogen bond with His524 is often determinant of a compound's agonist or antagonist activity. mdpi.com

Docking studies validate these interaction patterns by calculating binding energies. For instance, in a study of ChalcEA derivatives, a potent derivative (HNS10) achieved a binding energy of -12.33 kcal/mol, forming hydrogen bonds with Leu346, Glu353, and Arg394, and hydrophobic interactions with Ala350, Met421, and Leu525. mdpi.com These findings provide a detailed map of the binding site and highlight the structural features required for high-affinity ERα ligands. The introduction of the C6-C7 double bond in this compound would subtly alter the planarity and geometry of the B-ring, potentially influencing its fit and interactions within this pocket compared to estradiol.

| Ligand Class/Example | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Estradiol (Reference) | ERα | Not specified | Glu353, Arg394, His524 mdpi.come-lactancia.org | Hydrogen Bond |

| ChalcEA Derivative (HNS10) | ERα | -12.33 | Leu346, Glu353, Arg394 mdpi.com | Hydrogen Bond |

| ChalcEA Derivative (HNS10) | ERα | Not specified | Ala350, Met421, Leu525 mdpi.com | Hydrophobic (CH-pi) |

| Diosbulbin F, H | ERβ | > -114 kJ/mol | Arg346, His475 e-lactancia.org | Hydrogen Bond |

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-receptor complex. Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the protein. mdpi.com

Estrogens and their mimics exert their physiological effects by binding to estrogen receptors (ERs), which are ligand-activated transcription factors. mdpi.comejmo.org The binding of a ligand initiates a cascade of events, and the stability of this initial binding is crucial. MD simulations can track the trajectory of the ligand within the binding pocket of ERα or ERβ over a set period, typically in nanoseconds.

Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) of the protein and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. mdpi.com Fluctuations in RMSD might indicate that the ligand is unstable in the binding pocket and may be shifting to find a more favorable conformation or even dissociating.

Biological Activity and Mechanistic Insights of Estra 1,3,5 10 ,6 Tetraene 3,17 Diol in Preclinical Research

Estrogenic Activity and Receptor Binding Affinity (RBA) of Estra-1,3,5(10),6-tetraene-3,17-diol

The estrogenic activity of a compound is fundamentally linked to its ability to bind to estrogen receptors (ERs). The parent compound, estra-1,3,5(10)-triene-3,17β-diol (estradiol), is a primary estrogen and serves as a benchmark for receptor binding affinity. Synthetic derivatives of the estratriene series are often evaluated for their estrogenic activity and their affinity for these receptors. ontosight.ai Modifications to the core steroid structure can significantly influence how the molecule interacts with the binding pocket of the estrogen receptor. researchgate.net For instance, the presence of a 3-hydroxy group is a critical factor for strong interaction with the receptor, and its modification, such as to a 3-methoxy group, can weaken this interaction due to a lower hydrogen-donating ability. researchgate.net While specific quantitative RBA data for this compound is not extensively detailed in the reviewed literature, the structural similarity to estradiol (B170435) suggests it would possess estrogenic properties. The introduction of a double bond at the C6 position is the key difference, and such modifications are known to alter binding affinity.

Upon binding to estrogen receptors, ligands like 17β-estradiol can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. frontiersin.org There, the complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of specific target genes. frontiersin.orgnih.gov This regulation of gene expression underlies the diverse physiological and pathological effects of estrogens, from cell proliferation to apoptosis. nih.govnih.gov For instance, in ER-positive breast cancer cells, 17β-estradiol can upregulate proteins such as cyclin D1, which promotes cell cycle progression. nih.govmdpi.com It can also increase the expression of genes related to tumor invasiveness, such as SNAIL and VEGF. frontiersin.org Specific gene expression profiles modulated by this compound have not been detailed in the available research.

Cellular Responses Induced by this compound and its Analogues in Neoplastic Cell Lines

While information on this compound is limited, several of its analogues, particularly sulfamoylated derivatives of 2-methoxyestradiol (B1684026) (a metabolite of estradiol), have been extensively studied for their anti-cancer properties in various neoplastic cell lines. mdpi.comnih.gov These analogues, such as 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10),15-tetraene-3-ol-17-one (ESE-15-one) and 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16), have demonstrated potent cytotoxic effects in the nanomolar range, which is substantially lower than their parent compound, 2-methoxyestradiol. mdpi.com Their efficacy has been observed in multiple cancer cell lines, including those of the cervix (HeLa), metastatic breast (MDA-MB-231), and esophagus (SNO), irrespective of their estrogen-receptor status. mdpi.comnih.govnih.gov

Estrogenic compounds can directly influence the cell cycle, particularly in hormone-dependent cancers. nih.gov 17β-estradiol, for example, can stimulate S-phase entry in ER+ breast cancer cells. mdpi.com Conversely, certain estradiol analogues are designed to disrupt the cell cycle in cancer cells. The sulfamoylated analogues ESE-15-one and ESE-16 have been shown to block cell cycle progression at both the G1/S and G2/M transitions. mdpi.com This disruption of microtubule dynamics is an early event triggered by these compounds, leading to an arrest in cell division. mdpi.comnih.gov For instance, ESE-16 was found to induce metaphase arrest in esophageal carcinoma cells. nih.govnih.gov In BG-1 ovarian cancer cells, endocrine-disrupting chemicals that mimic estrogen were shown to decrease the expression of the cell cycle inhibitor p21 and increase cyclin-dependent kinase 2 (CDK2), promoting proliferation. endocrine-abstracts.org

Beyond cell cycle arrest, many anti-cancer estradiol analogues induce programmed cell death. The compounds ESE-15-one and ESE-16 have been demonstrated to induce both apoptosis and autophagy in HeLa and MDA-MB-231 cancer cells. mdpi.com The induction of apoptosis involves the loss of mitochondrial membrane potential and is linked to signaling through pathways like p-JNK, Erk1/2, and Akt/mTOR. mdpi.com In esophageal carcinoma cells, ESE-16 treatment led to an increase in the sub-G1 fraction, which is indicative of apoptosis, and a reduction in mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway. nih.govnih.govresearchgate.net Concurrently, these cells showed an increase in autophagic vacuoles and aggresome formation, confirming cell death via autophagy. nih.govnih.govresearchgate.net Interestingly, research suggests a cross-talk between these two cell death mechanisms, as the inhibition of autophagy was found to attenuate the apoptotic response. mdpi.com

Anti-Angiogenic Properties of Analogues

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The parent compound 2-methoxyestradiol was noted for its anti-angiogenic properties. nih.gov Its more potent sulfamoylated analogues, ESE-15-one and ESE-16, have also demonstrated promising anti-angiogenic effects. nih.gov Research has shown that these compounds can upregulate TIMP2 (tissue inhibitor of metalloproteinases 2) and phosphorylated-VEGF receptor-2, indicating an impact on extracellular matrix signaling and the vascular endothelial growth factor pathway, which is central to angiogenesis. nih.gov These anti-angiogenic properties, combined with their cytotoxic and anti-metastatic effects, highlight the therapeutic potential of these estradiol analogues in cancer treatment. nih.gov

Selective Protein Binding and Kinase Inhibition by this compound Analogues (e.g., CLK4)

Preclinical research has extended to the synthesis and evaluation of analogues of the this compound scaffold to explore novel biological activities. These investigations have revealed that structural modifications to the steroidal core can lead to selective binding to proteins and inhibition of kinases, deviating from classical estrogen receptor interactions.

A notable example is the analogue estra-1,3,5(10),6,8-pentaene-2,16α-diol, discovered through a metallacycle-centered synthetic approach. nih.gov This compound has demonstrated significant growth-inhibitory properties in several human cancer cell lines. nih.gov Further mechanistic studies identified this molecule as a ligand for the cdc-2-like kinase 4 (CLK4), binding with a dissociation constant (Kd) of 350 nM. nih.gov In addition to its kinase binding activity, this pentaene analogue was also found to be an efficacious agonist of the estrogen receptor beta (ERβ) with an EC50 of 21 nM and exhibited a 4-fold greater selectivity for ERβ over ERα compared to 17-β-estradiol. nih.gov The research indicated that this compound induces mitotic arrest in cells, suggesting a complex mechanism of action that may involve both receptor-mediated and kinase inhibition pathways. nih.gov

Table 1: Kinase Binding Affinity of an Estra-tetraene Analogue

| Compound | Target Kinase | Binding Affinity (Kd) |

|---|---|---|

| Estra-1,3,5(10),6,8-pentaene-2,16α-diol | CLK4 | 350 nM |

Data sourced from a study on synthetic steroids as new bioactive agents. nih.gov

Metabolic Pathways of this compound in Experimental Systems

The metabolic fate of this compound is understood by examining the well-established pathways for structurally similar estrogens, such as estradiol (estra-1,3,5(10)-triene-3,17-diol). nih.gov The metabolism of steroidal estrogens is a complex process involving a variety of enzymatic reactions that modify the steroid's structure, altering its biological activity and facilitating its excretion. nih.govnih.gov These transformations primarily occur in the liver but also take place in other tissues. nih.gov

The core structure of this compound is susceptible to several enzymatic transformations common to estrogen metabolism. nih.gov The primary metabolic reactions include oxidation, reduction, sulfonation, and hydroxylation. nih.gov The introduction of the additional double bond at the C6-C7 position may influence the rate and regioselectivity of these reactions compared to estradiol.

Key enzymatic pathways include:

Oxidation/Reduction: The interconversion between the 17β-hydroxyl group and a 17-keto group is a critical metabolic step. nih.gov

Sulfonation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group, often to the hydroxyl group at the C3 position, forming a sulfate (B86663) conjugate. This process generally decreases the biological activity and increases water solubility for excretion.

Hydroxylation: Cytochrome P450 enzymes can introduce additional hydroxyl groups onto the aromatic A-ring or other positions of the steroid nucleus.

These metabolic conversions are crucial for regulating the local concentrations and activities of active estrogens. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are a key family of enzymes that regulate the biological activity of steroids at a pre-receptor level. nih.govresearchgate.net They belong to the short-chain dehydrogenase/reductase (SDR) structural family and catalyze the interconversion between 17-ketosteroids and the more potent 17β-hydroxysteroids. nih.govresearchgate.net

For a compound like this compound, the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes are of particular importance. nih.gov

17β-HSD Type 2 (Oxidative): This enzyme would be expected to catalyze the oxidation of the active 17β-hydroxyl group of this compound to form the corresponding less active 17-keto steroid, estra-1,3,5(10),6-tetraene-3-ol-17-one. nih.gov

17β-HSD Type 1 (Reductive): Conversely, 17β-HSD Type 1 could potentially catalyze the reverse reaction, converting the 17-keto form back to the active 17β-diol. nih.govnih.gov

The tissue-specific expression of different 17β-HSD isoenzymes allows for precise local control over the levels of active estrogens. nih.gov Inhibition of these enzymes, particularly 17β-HSD1, is a therapeutic strategy being explored for estrogen-dependent diseases. nih.gov

Table 2: Key Enzymes in the Metabolism of Estrogen Scaffolds

| Enzyme Family | Specific Enzyme Example | Catalyzed Reaction on Estrogen Scaffold |

|---|---|---|

| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD Type 2 | Oxidation of 17β-hydroxyl group to 17-keto group. nih.gov |

| Sulfotransferases (SULTs) | SULT1A1 | Sulfonation of the 3-hydroxyl group. |

| Cytochrome P450s | CYP1A1, CYP1B1 | Aromatic hydroxylation at C2 and C4 positions. |

This table summarizes general enzymatic transformations applicable to estrogen-like scaffolds. nih.gov

Structure Activity Relationship Sar Studies of Estra 1,3,5 10 ,6 Tetraene 3,17 Diol Derivatives

Influence of C7-Substituents on Receptor Binding Affinity

The introduction of substituents at the C7 position of the estra-1,3,5(10),6-tetraene-3,17-diol scaffold has been a strategy to develop new derivatives with altered biological profiles, including potential radiodiagnostic agents for breast cancer. researchgate.neteurekaselect.comingentaconnect.com The synthesis of various C7-substituted estra-1,3,5(10),6-tetraene-3,17β-diols has been achieved, often involving the thermal elimination of a 6-hydroxy group from the corresponding estra-1,3,5(10)-triene precursor to create the C6-C7 double bond. researchgate.netingentaconnect.com

Research into C7-substituted estradiol (B170435) derivatives has been extensive, exploring a range of substituents to probe their effect on estrogen receptor (ER) binding. researchgate.net While specific binding affinity data for C7-substituted this compound derivatives is not detailed in the provided search results, the focus on synthesizing these compounds suggests their potential to modulate receptor interactions. researchgate.neteurekaselect.comingentaconnect.com For instance, the preparation of 7α-alkynylestra-1,3,5(10)-triene-3,17β-estradiol derivatives highlights the interest in this position for creating potential ER antagonists or imaging ligands. researchgate.net The steric and electronic properties of the C7-substituent are expected to play a crucial role in how the ligand fits into the binding pocket of the estrogen receptor.

Impact of C17-Modifications on Estrogenic Activity

The C17 position of the steroid nucleus is a critical determinant of estrogenic activity. Modifications at this position, particularly to the hydroxyl group, significantly influence the biological potency of this compound analogues. taylorandfrancis.com

Studies on related equine estrogens, such as equilin (B196234) and equilenin, have demonstrated that the reduction of the 17-keto group to a 17β-hydroxyl group leads to more potent estrogenic compounds. taylorandfrancis.comnih.gov Conversely, the 17α-reduced derivatives generally exhibit little to no estrogenic effect in the tests used. taylorandfrancis.com This highlights the stereospecific requirement of a 17β-hydroxyl group for optimal interaction with the estrogen receptor and subsequent biological response.

Further research on C-17-substituted estratriene-3-O-sulfamates has confirmed that a hydrogen-bond acceptor at the C17 position is essential for high activity. nih.gov The nature of the substituent and its linkage to C17 are defining factors for the compound's biological action. nih.gov For example, in a non-sulfamoylated series, 17β-acyl substitution resulted in a highly potent compound. nih.gov These findings underscore the importance of the C17 substituent in modulating the estrogenic activity of this class of steroids.

Table 1: Influence of C17-Reduction on Estrogenic Potency of Related Equine Estrogens

| Compound | C17-Functionality | Estrogenic Potency |

| Equilin | 17-keto | Potent Estrogen |

| 17β-dihydroequilin | 17β-hydroxyl | Potent Estrogen |

| Equilenin | 17-keto | Little to no effect |

| 17β-dihydroequilenin | 17β-hydroxyl | Little to no effect |

| 17α-reduced derivatives | 17α-hydroxyl | Little to no effect |

Stereochemical Considerations and Their Effects on Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of steroids, as the three-dimensional arrangement of atoms dictates the molecule's ability to bind to its receptor. nih.govnih.govbeilstein-journals.org The specific stereoconfiguration of the steroid nucleus of this compound is crucial for its biological function.

The orientation of the hydroxyl group at C17, as discussed in the previous section, is a prime example of stereochemical influence. The β-orientation is favored for estrogenic activity, while the α-orientation is not. taylorandfrancis.com This specificity arises from the precise fit required within the ligand-binding pocket of the estrogen receptor. Any deviation from the optimal stereochemistry can disrupt key interactions, leading to a diminished or altered biological response. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govuoa.grresearchgate.neteurekaselect.com These methods are valuable for predicting the activity of new analogues and for guiding the design of more potent and selective compounds.

While specific QSAR and CoMFA studies for this compound analogues were not found in the search results, such studies have been performed on closely related compounds, such as halogenated estradiol derivatives. acs.org These analyses typically involve aligning a series of molecules and calculating their steric and electrostatic fields. nih.govuoa.gr By correlating these fields with the biological activity of the compounds, a 3D-QSAR model can be generated.

The resulting models, often visualized as contour maps, highlight regions around the molecule where modifications are likely to increase or decrease activity. nih.govuoa.gr For example, a CoMFA model might indicate that a bulky substituent in a particular region would be beneficial for receptor binding (sterically favored), while a positively charged group in another area would be detrimental (electrostatically disfavored). nih.gov These computational insights provide a rational basis for the design of novel this compound analogues with improved biological profiles.

Advanced Analytical Techniques for Characterization and Quantification of Estra 1,3,5 10 ,6 Tetraene 3,17 Diol in Research

Spectroscopic Characterization (e.g., NMR, IR)

Spectroscopic methods are fundamental in elucidating the molecular structure of Estra-1,3,5(10),6-tetraene-3,17-diol by probing the interactions of the molecule with electromagnetic radiation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the A-ring, vinyl protons on the B-ring, the alcoholic protons of the two hydroxyl groups, and the various aliphatic protons of the steroid core. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide detailed information about the connectivity and stereochemistry of the protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic, vinylic, and aliphatic carbons, as well as the carbons bearing the hydroxyl groups, would be characteristic of the compound's structure.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST Chemistry WebBook. nist.gov Key absorption bands would be expected to confirm the presence of hydroxyl and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C=C stretch (alkene) | 1600-1680 |

| C-O stretch (hydroxyl) | 1000-1260 |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. scripps.edu For this compound, with a molecular formula of C₁₈H₂₂O₂, the expected exact mass would be approximately 270.1620 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule would be ionized to produce a molecular ion (M⁺•), which would correspond to the molecular weight of the compound. This molecular ion would then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a specific compound and can be used to elucidate its structure. While the specific fragmentation pattern for this compound is not detailed in the available search results, analysis of related steroid structures suggests that characteristic fragmentation would involve losses of water (H₂O) from the hydroxyl groups and cleavages of the steroid rings. The NIST Chemistry WebBook indicates the availability of mass spectral data for this compound. nist.gov

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]⁺• | ~270 | Molecular Ion |

| [M-H₂O]⁺• | ~252 | Loss of one water molecule |

| [M-2H₂O]⁺• | ~234 | Loss of two water molecules |

| Various smaller fragments | < 234 | Characteristic ring cleavages |

Chromatographic Methods (e.g., HPLC, TLC) in Synthesis and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of estrogen derivatives. researchgate.netnih.gov A reversed-phase HPLC method would be suitable for the analysis of this compound. In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated from impurities based on its hydrophobicity. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification.

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique often used to monitor the progress of chemical reactions and to get a preliminary assessment of purity. mdpi.comresearchgate.net For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and moderately polar solvents (e.g., hexane (B92381) and ethyl acetate) would serve as the mobile phase. The compound would move up the plate at a rate dependent on its polarity and the composition of the mobile phase. After development, the plate can be visualized under UV light or by staining with a suitable reagent. The retention factor (Rf value) is a characteristic of the compound in a given TLC system.

| Parameter | HPLC | TLC |

| Stationary Phase | C18-bonded silica | Silica gel |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Hexane/Ethyl Acetate or Chloroform/Acetone mixture |

| Detection | UV Detector | UV light or chemical staining |

| Primary Use | Quantification, Purity Assessment | Reaction monitoring, Preliminary purity check |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, from which the precise positions of all atoms can be determined.

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide unambiguous confirmation of the connectivity of the atoms and the relative and absolute stereochemistry at the chiral centers of the steroid nucleus. This level of structural detail is crucial for understanding the molecule's biological activity and for confirming the outcome of stereoselective syntheses. While no specific crystallographic data for this compound was found, the technique has been applied to many related steroid structures, demonstrating its utility in this class of compounds.

Emerging Research Areas and Future Perspectives for Estra 1,3,5 10 ,6 Tetraene 3,17 Diol

Development of Novel Research Probes and Ligands

The development of novel research probes and ligands derived from estra-1,3,5(10),6-tetraene-3,17-diol is a burgeoning area of investigation, primarily aimed at visualizing and quantifying estrogen receptors (ERs) in biological systems. These probes are instrumental in cancer diagnostics, particularly for estrogen-receptor-positive breast cancers, and in fundamental research to understand the distribution and function of ERs.

One of the key strategies in this domain is the synthesis of radiolabeled analogues. For instance, derivatives of this compound are being explored as precursors for radiodiagnostic agents. The introduction of substituents at various positions on the steroid nucleus allows for the attachment of radioisotopes. These radiolabeled ligands can then be used in non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize tumors that express estrogen receptors. nih.govsemanticscholar.org The design of these probes often involves a multi-step synthetic approach to introduce a functional group amenable to radiolabeling, followed by the incorporation of a radionuclide such as fluorine-18 (B77423) (¹⁸F) or iodine-123 (¹²³I). mdpi.com

Fluorescent probes represent another critical class of research tools derived from the this compound scaffold. These molecules are designed to emit light upon binding to their target, enabling the visualization of estrogen receptors in cells and tissues using fluorescence microscopy. The synthesis of such probes typically involves conjugating a fluorophore to the steroidal backbone. For example, fluorescent probes have been synthesized by attaching a 7-nitro-2,1,3-benzoxadiazole (NBD) group to the estradiol (B170435) skeleton. nih.govresearchgate.net The fluorescence intensity of these probes can be sensitive to the polarity of their environment, a property that can be exploited to study receptor-ligand interactions. nih.gov When the probe is in an aqueous environment, its fluorescence may be quenched, but upon binding to the hydrophobic ligand-binding pocket of the estrogen receptor, a significant increase in fluorescence can be observed. nih.gov

Below is a table summarizing examples of research probes based on estrogenic scaffolds:

| Probe Type | Scaffold Base | Label/Tag | Application |

| Radiodiagnostic Agent Precursor | Estra-1,3,5(10),6-tetraene-3,17β-diol | C7-substituents for radiolabeling | Breast Cancer Imaging |

| Radioligand | 11β-substituted estra-1,3,5(10)-triene-3,17β-diol | ¹⁸F | Nuclear Medicine Imaging |

| Fluorescent Probe | Estradiol | 7-nitro-2,1,3-benzoxadiazole (NBD) | Receptor Assays, Immunoassays |

Exploration of this compound Analogues in Selective Receptor Modulation

The discovery of two main subtypes of the estrogen receptor, ERα and ERβ, has opened up new avenues for the development of selective estrogen receptor modulators (SERMs). nih.govnih.goveurekaselect.com SERMs are compounds that can act as either agonists or antagonists of estrogen receptors in a tissue-specific manner. This dual activity is highly desirable for therapeutic applications, as it allows for beneficial estrogenic effects in some tissues (e.g., bone) while blocking detrimental effects in others (e.g., breast). The this compound scaffold is being investigated as a template for designing novel SERMs with improved selectivity for ERα or ERβ.

The structure-activity relationship (SAR) of this compound analogues is a key focus of this research. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features that govern receptor affinity and selectivity. For example, a study on a closely related compound, estra-1,3,5(10),6,8-pentaene-2,16α-diol, revealed that this molecule is an efficacious agonist of ERβ with a four-fold greater selectivity for ERβ over ERα compared to 17β-estradiol. nih.gov This finding highlights how modifications to the steroid's core structure, such as the degree of unsaturation and the position of hydroxyl groups, can significantly influence receptor selectivity. nih.gov

The development of ERβ-selective agonists is of particular interest due to the potential therapeutic benefits in various conditions, including certain cancers and neurodegenerative diseases. Research into other classes of ERβ-selective ligands, such as diarylpropionitriles, has shown that specific functional groups, like the nitrile group, are critical for achieving high ERβ selectivity. nih.gov These insights can be applied to the design of novel this compound analogues with enhanced ERβ potency and selectivity. nih.gov

The following table presents data on the receptor selectivity of an exemplary estra-pentaene analogue compared to 17β-estradiol:

| Compound | Target Receptor | Activity | EC₅₀ (nM) | Selectivity Profile |

| Estra-1,3,5(10),6,8-pentaene-2,16α-diol | ERβ | Agonist | 21 | 4-fold greater selectivity for ERβ over ERα compared to 17β-estradiol |

| 17β-Estradiol | ERα and ERβ | Agonist | - | Non-selective |

Integration of Synthetic Chemistry with Advanced Biological Screening Platforms

The synergy between modern synthetic chemistry and advanced biological screening platforms is accelerating the discovery of novel bioactive molecules based on the this compound scaffold. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that enable the rapid synthesis and evaluation of large libraries of compounds, significantly streamlining the drug discovery process. researchgate.netslideshare.netbenthamscience.comeco-vector.com

Combinatorial chemistry allows for the efficient production of a diverse range of analogues of a lead compound, such as this compound. researchgate.net By employing parallel synthesis techniques, chemists can systematically vary different parts of the molecule, creating a library of compounds with a wide array of structural modifications. This approach is far more efficient than traditional one-at-a-time synthesis. researchgate.net

Once a library of compounds is synthesized, it can be subjected to high-throughput screening to assess the biological activity of each member. HTS platforms utilize automated systems to rapidly test thousands of compounds in a variety of biological assays. slideshare.net For estrogen receptor ligands, these assays can include receptor binding assays, cell proliferation assays, and reporter gene assays. researchgate.net These screens can quickly identify "hit" compounds that exhibit the desired biological activity, such as high affinity for a specific estrogen receptor subtype or a particular agonist/antagonist profile.

The integration of these technologies creates a powerful discovery engine. For example, a library of this compound analogues could be synthesized and then screened for their ability to selectively activate ERβ. The data from the HTS campaign can then be used to inform the next round of synthesis, allowing for the iterative refinement of lead compounds with improved properties. This integrated approach, combining diverse synthesis with robust biological evaluation, holds great promise for the future development of novel therapeutics derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for Estra-1,3,5(10),6-tetraene-3,17-diol, and what analytical techniques validate its purity?

The synthesis of this compound often involves aromatization and selective functionalization. For example, Zn/DMF-mediated aromatization of estra-1,3,5(10),6-tetraene-3,17β-diol 3,17β-diacetate derivatives can yield the tetraene backbone while removing the C18 methyl group . Post-synthesis, purity is validated using HPLC with UV detection (λ = 280 nm) and mass spectrometry (MS). Structural confirmation relies on H and C NMR, with key signals at δ 6.5–7.2 ppm (aromatic protons) and δ 70–80 ppm (oxygenated carbons) .

Q. How are critical physical properties (e.g., boiling point, melting point) calculated for this compound?

Physical properties are predicted using computational methods like Joback, Crippen, and McGowan group contribution models. For example:

- Normal boiling point (tb): Estimated via Joback’s method using molecular group contributions.

- Critical temperature (tc): Derived from atomic connectivity and bond types.

- Melting point (tf): Calculated using thermodynamic parameters and lattice energy approximations . Experimental validation is limited, so computational predictions are essential for experimental design.

Q. What are the primary challenges in characterizing the stereochemistry of this compound derivatives?

Stereochemical characterization is complicated by the compound’s tetracyclic structure and conjugated double bonds. Nuclear Overhauser Effect (NOE) NMR experiments are critical for resolving spatial relationships between protons. For instance, NOE correlations between H6 and H7α/β protons help confirm the stereochemistry of C7-substituted derivatives . X-ray crystallography is also used but requires high-quality single crystals, which are challenging to obtain due to the compound’s low solubility .

Q. Which databases or tools are recommended for accessing reliable thermodynamic data on this compound?

The NIST Chemistry WebBook and EPA/NIH Mass Spectral Database provide validated thermodynamic and spectral data. For critical properties (e.g., vapor pressure), the Cheméo database offers predictions via group contribution methods, though experimental data remain sparse . Researchers should cross-reference computational outputs with peer-reviewed studies to mitigate errors.

Advanced Research Questions

Q. How can experimental design optimize the synthesis of C7-substituted derivatives while minimizing side reactions?

C7 functionalization often involves regioselective electrophilic addition. For example, phenylselenyl bromide adds to the C7α position of estra-1,3,5(10),6-tetraene-3,17β-diol 3,17β-diacetate under anhydrous conditions (THF, 0°C), yielding 7α-selenyl derivatives. Side reactions (e.g., over-oxidation) are minimized by strict temperature control and using stoichiometric HO during workup . Design of Experiments (DoE) frameworks can identify critical variables (e.g., reagent ratios, solvent polarity) for yield optimization.

Q. How do discrepancies between computational predictions and experimental data for physical properties arise, and how can they be resolved?

Discrepancies often stem from incomplete parameterization in group contribution models. For instance, Joback’s method may underestimate the boiling point due to neglecting hydrogen bonding in polyhydroxylated steroids. Researchers should validate predictions with differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility. Hybrid models combining quantum mechanical calculations (e.g., DFT) with empirical corrections improve accuracy .

Q. What strategies address contradictions in receptor binding affinity data for this compound analogs?

Contradictory binding data (e.g., ERα affinity variations in C7-substituted analogs) may arise from differences in assay conditions (e.g., cell type, ligand concentration). Standardized protocols using ERα-transfected HEK293 cells and competitive binding assays (vs. H-estradiol) reduce variability. Molecular dynamics simulations can further clarify steric and electronic effects of substituents on binding pocket interactions .

Q. How can metabolic stability studies be designed to evaluate the compound’s pharmacokinetic profile?

Use liver microsomes (human or rodent) to assess Phase I metabolism. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-MS/MS. Key parameters:

Q. What computational approaches predict the environmental fate of this compound, and what are their limitations?

EPI Suite™ models estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity. However, these models poorly handle conjugated dienes and steroidal frameworks. Alternative workflows combine molecular docking (to assess binding to environmental receptors like estrogen-sensitive species) and machine learning trained on steroid degradation datasets .

Q. How can structural modifications enhance the compound’s selectivity for non-classical estrogen receptors (e.g., GPER1)?

Introduce bulky substituents at C11 or C16 to reduce binding to ERα/β while retaining GPER1 affinity. For example, 17α-ethynyl analogs show 10-fold higher GPER1 selectivity in luciferase reporter assays. Pair structural data (co-crystallization with GPER1) with free-energy perturbation (FEP) calculations to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.